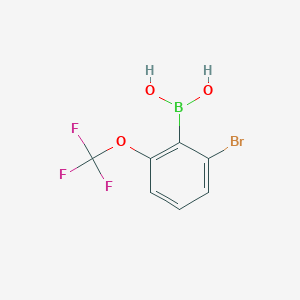

(2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

[2-bromo-6-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrF3O3/c9-4-2-1-3-5(6(4)8(13)14)15-7(10,11)12/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGWXPRGFVBJKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1Br)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Sterically Hindered Building Block for Advanced Synthesis

An In-depth Technical Guide to (2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid: Properties, Synthesis, and Application in Modern Cross-Coupling Chemistry

This compound is a specialized organoboron compound that has emerged as a valuable building block in contemporary organic synthesis. Its unique trifunctional architecture—featuring a reactive boronic acid, a versatile bromo leaving group, and a powerfully modulating trifluoromethoxy substituent—makes it a strategic tool for constructing complex molecular frameworks, particularly in the fields of medicinal chemistry and materials science.

The strategic placement of the bromo and trifluoromethoxy groups ortho to the boronic acid creates a sterically demanding environment around the reactive center. This steric hindrance, often a synthetic challenge, is also a key feature that can be exploited to control selectivity in cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this reagent, with a focus on the practical insights required by researchers and drug development professionals. We will delve into the causality behind experimental choices, offering field-proven protocols and mechanistic understanding to empower scientists to effectively utilize this potent synthetic intermediate.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physicochemical properties is fundamental to its successful application. The data for this compound, summarized below, informs choices regarding solvents, reaction temperatures, and storage conditions.

| Property | Data |

| Molecular Formula | C₇H₅BBrF₃O₃ |

| Molecular Weight | 298.83 g/mol |

| Appearance | Typically an off-white to white solid |

| CAS Number | 957066-17-0 |

| Melting Point | Data not consistently available; similar compounds melt >100 °C |

| Solubility | Soluble in polar organic solvents like THF, Dioxane, DMF, Acetone |

Note: Physical properties like melting point can vary based on purity and the presence of the corresponding boroxine anhydride, which can form upon dehydration.

The Trifecta of Functionality: Deconstructing the Molecule

The utility of this compound stems from the interplay of its three key functional groups.

The Trifluoromethoxy (-OCF₃) Group: A Bioisostere for Modern Drug Design

The trifluoromethoxy group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance a drug candidate's pharmacological profile.[1][2] Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ moiety imparts a unique combination of electronic and physical properties:

-

Enhanced Lipophilicity : The -OCF₃ group is one of the most lipophilic substituents, with a Hansch π parameter of +1.04.[3] This property can significantly improve a molecule's ability to cross cell membranes, potentially boosting bioavailability.[4]

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation by enzymes like cytochrome P450. This can increase a drug's half-life in vivo.[1][4]

-

Electronic Modulation : It acts as a strong electron-withdrawing group through induction, which can alter the pKa of nearby functionalities and influence binding interactions with biological targets.

The Boronic Acid [-B(OH)₂] Group: The Linchpin of Cross-Coupling

The boronic acid is the reactive handle for the Suzuki-Miyaura reaction, one of the most powerful C-C bond-forming reactions in organic synthesis.[5][6] Its advantages are numerous:

-

High Stability : Boronic acids are generally stable to air and moisture, making them easy to handle and store compared to many other organometallic reagents.

-

Low Toxicity : The boron-containing byproducts are typically non-toxic and easily removed, contributing to the "green" credentials of the Suzuki-Miyaura coupling.[6]

-

Functional Group Tolerance : The reaction conditions are exceptionally mild, tolerating a vast array of other functional groups on the coupling partners.[7]

The Ortho-Bromo Substituent: A Handle for Sequential Functionalization

The bromine atom serves as a reliable leaving group in palladium-catalyzed cross-coupling reactions. Its position ortho to the boronic acid introduces significant steric bulk, which is a critical consideration for reaction design. This arrangement allows for a two-stage synthetic strategy: first, a Suzuki-Miyaura coupling via the boronic acid, followed by a second cross-coupling reaction at the bromide position, enabling the rapid assembly of complex, highly substituted aromatic systems.

Synthesis of this compound

The synthesis of aryl boronic acids typically proceeds via the formation of an organometallic intermediate from an aryl halide, followed by quenching with a borate ester and subsequent hydrolysis. The following protocol outlines a standard and reliable method.

Synthetic Workflow Diagram

Caption: Synthetic pathway for the target boronic acid.

Detailed Experimental Protocol: Synthesis

Causality: This procedure utilizes a Grignard reaction, a classic method for forming carbon-metal bonds.[8][9] The reaction is performed at low temperature (-78 °C) during the addition of the borate ester to prevent side reactions, such as the addition of multiple aryl groups to the boron center. Acidic hydrolysis is required to convert the boronate ester intermediate into the final boronic acid.

-

Reactor Setup : Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.2 equivalents) to a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Add anhydrous tetrahydrofuran (THF).

-

Grignard Initiation : Add a small crystal of iodine to activate the magnesium. Slowly add a small amount of a solution of 1-bromo-2-iodo-3-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous THF. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.

-

Grignard Formation : Add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for 2-3 hours to ensure complete formation of the Grignard reagent.[8]

-

Boronation : Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF via the dropping funnel, ensuring the internal temperature does not rise significantly. Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to room temperature overnight.

-

Hydrolysis & Workup : Cool the mixture to 0 °C in an ice bath and slowly quench the reaction by adding 1M aqueous HCl. Stir vigorously for 1-2 hours until all solids have dissolved and two clear layers are present.

-

Extraction & Isolation : Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by slurry in a non-polar solvent like hexane to afford the pure this compound.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the Suzuki-Miyaura reaction to form biaryl or aryl-heteroaryl structures. The steric hindrance from the two ortho substituents necessitates carefully chosen reaction conditions to achieve high yields.

Mechanistic Considerations for Hindered Substrates

The standard Suzuki-Miyaura catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[5] For sterically hindered partners, the transmetalation and reductive elimination steps can be slow.

-

Causality of Catalyst Choice : To overcome this, catalysts with bulky, electron-rich phosphine ligands are required.[10] Ligands like tricyclohexylphosphine (PCy₃), tri-tert-butylphosphine (P(tBu)₃), or biarylphosphine ligands (e.g., SPhos, XPhos) promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species.[10] These bulky ligands also accelerate the final reductive elimination step to release the product and regenerate the catalyst.[11]

-

Role of the Base : A strong base (e.g., K₃PO₄, Cs₂CO₃) is crucial. It activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates the transfer of the aryl group from boron to palladium during the transmetalation step.[5][6]

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Self-Validating System: This protocol incorporates best practices for ensuring a successful reaction. The use of a pre-catalyst ensures a reliable source of active Pd(0). Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.

-

Reactor Setup : To a dry Schlenk flask or microwave vial, add this compound (1.2 equivalents), the aryl halide coupling partner (1.0 equivalent), and a base such as potassium phosphate (K₃PO₄, 3.0 equivalents).

-

Catalyst Addition : Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the corresponding ligand if not using a pre-catalyst.

-

Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition : Add a degassed solvent (e.g., 1,4-dioxane or toluene/water mixture) via syringe. The choice of solvent depends on the specific substrates and should be empirically optimized.

-

Reaction : Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction & Purification : Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. The following guidelines are based on safety data for analogous phenylboronic acids.[12][13]

| Safety Aspect | Recommendation |

| Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Harmful if swallowed.[13] |

| Personal Protective Equipment (PPE) | Wear protective gloves (nitrile), safety glasses with side-shields or goggles, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[13] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. It is moisture-sensitive and should be stored under an inert atmosphere for long-term stability. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12] |

Conclusion

This compound is more than just another reagent; it is a precisely designed tool for overcoming specific synthetic challenges. The combination of a sterically hindered boronic acid, a trifluoromethoxy group for modulating physicochemical properties, and a bromo-handle for subsequent functionalization provides a powerful platform for innovation. By understanding the causality behind the required experimental conditions—particularly the selection of specialized catalysts and bases to overcome steric hindrance—researchers can successfully leverage this building block to construct novel molecules with tailored properties for applications ranging from pharmaceuticals to advanced materials.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Royal Society of Chemistry. [Link]

-

Suzuki–Miyaura Coupling. Elsevier. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]

-

(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

-

Safety Data Sheet - AA Blocks. AA Blocks. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Institutes of Health (NIH). [Link]

-

Use of 2-Bromophenylboronic Esters as Benzyne Precursors in the Pd-Catalyzed Synthesis of Triphenylenes. ACS Publications. [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

-

Phenylboronic acid – preparation and application. Georganics. [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 10. books.rsc.org [books.rsc.org]

- 11. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to (2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid (CAS 1451393-18-2): A Keystone Reagent in Modern Drug Discovery

Abstract

(2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid, identified by CAS number 1451393-18-2, is a highly specialized organoboron compound that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique architecture, featuring a sterically encumbered boronic acid flanked by ortho-bromo and ortho-trifluoromethoxy substituents, provides a powerful tool for introducing unique structural motifs into complex molecules. The trifluoromethoxy (-OCF3) group is particularly notable for its ability to enhance metabolic stability and lipophilicity, crucial parameters in drug design.[1][2] This guide provides a comprehensive technical overview of the compound's properties, a validated synthesis protocol, its application in sterically demanding Suzuki-Miyaura cross-coupling reactions, and essential safety and handling procedures, designed for researchers and scientists in the field of drug development.

Introduction: The Strategic Value of Fluorinated Arylboronic Acids

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry.[2] These groups can profoundly alter a molecule's physicochemical properties, leading to improved pharmacokinetic profiles and enhanced biological activity.

The Trifluoromethoxy Group: A Bioisostere for Enhanced Drug Performance

The trifluoromethoxy (-OCF3) group is a lipophilic, electron-withdrawing substituent prized for its ability to improve key drug-like properties.[2][3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation by enzymes like cytochrome P450.[1][4] This resistance can increase a drug's half-life and reduce patient dosing frequency.

-

Lipophilicity and Permeability: As one of the most lipophilic substituents, the -OCF3 group significantly enhances a molecule's ability to permeate cell membranes, which can lead to improved oral bioavailability.[2][3]

-

Modulation of Acidity/Basicity: Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing drug-receptor interactions.

This compound: A Unique Synthetic Tool

This specific reagent combines the benefits of the -OCF3 group with the synthetic versatility of an arylboronic acid. The ortho-substitution pattern presents both a challenge and an opportunity. While the steric hindrance from the adjacent bromine and -OCF3 groups requires carefully optimized reaction conditions, it also allows for the construction of highly substituted, conformationally restricted biaryl systems that are often found in potent pharmaceuticals.

Physicochemical and Structural Properties

A thorough understanding of the compound's fundamental properties is essential for its effective use.

Core Compound Data

| Property | Value | Reference |

| CAS Number | 1451393-18-2 | [5][6][7][8] |

| Molecular Formula | C₇H₅BBrF₃O₃ | [7] |

| Molecular Weight | 284.82 g/mol | [7] |

| Appearance | Typically a white to off-white solid | |

| Purity | ≥95% (typical commercial grade) | [5] |

Structural Analysis

Like other phenylboronic acids, this molecule is planar with an sp²-hybridized boron atom containing a vacant p-orbital, which confers its Lewis acidic properties.[9][10] In the solid state, it is expected to form hydrogen-bonded dimers through its hydroxyl groups.[10] The key feature is the ortho-disubstitution, which sterically shields the C-B bond and can influence the dihedral angle between the boronic acid group and the phenyl ring. This steric hindrance is a critical factor in its reactivity profile.[11]

Caption: Retrosynthetic analysis for the target boronic acid.

Experimental Protocol: Synthesis

This protocol describes a general method adaptable for laboratory-scale synthesis. [12][13] Causality: The entire procedure must be conducted under anhydrous conditions (flame-dried glassware, anhydrous solvents) because Grignard reagents and boronic esters are highly reactive with water, which would quench the reaction and lead to protodeboronation, significantly reducing the yield.

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 equivalents).

-

Add a small volume of anhydrous tetrahydrofuran (THF).

-

Add a solution of 1,2-dibromo-3-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous THF dropwise. A small crystal of iodine can be added to initiate the reaction.

-

Once the exothermic reaction begins, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to reflux for 1-2 hours to ensure full conversion. The formation of the Grignard reagent is favored at the more sterically accessible bromine at the 2-position.

-

-

Boronation:

-

Cool the resulting Grignard solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions, such as the addition of a second Grignard molecule to the borate ester.

-

Slowly add a solution of freshly distilled trimethyl borate (1.5 equivalents) in anhydrous THF, keeping the internal temperature below -60 °C.

-

After the addition, allow the mixture to warm slowly to room temperature and stir overnight.

-

-

Hydrolysis (Workup):

-

Cool the reaction mixture in an ice bath and carefully quench by slowly adding a cold, dilute acid solution (e.g., 1 M HCl or H₂SO₄).

-

Stir vigorously for 1-2 hours to hydrolyze the boronate ester to the desired boronic acid.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Workflow: Purification and Characterization

Caption: General workflow for purification and characterization.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is in the palladium-catalyzed Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds. [14][15]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Coupling with a Sterically Hindered Substrate

Causality: The steric bulk around the boronic acid necessitates the use of specialized catalysts and conditions to facilitate the reaction. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or tBu₃P) are required. [16]These ligands promote the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive in the oxidative addition step and creates the necessary space at the metal center for the bulky boronic acid to approach during transmetalation. [16][17]

-

Reaction Setup:

-

To a reaction vessel, add this compound (1.2 equivalents), the desired aryl or vinyl halide (1.0 equivalent), a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equivalents), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand, or a pre-formed palladacycle catalyst, 1-5 mol %).

-

Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) active species is oxygen-sensitive.

-

-

Solvent Addition and Heating:

-

Add a degassed solvent system, typically a mixture like dioxane/water or toluene/water.

-

Heat the reaction mixture to the required temperature (often 80-110 °C) and monitor its progress using an appropriate technique (e.g., TLC or LC-MS).

-

-

Workup and Purification:

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography to isolate the desired biaryl compound.

-

Safety, Handling, and Storage

Proper handling of boronic acids is essential for laboratory safety.

Hazard Identification

This compound should be handled as an irritant. While specific data is limited, boronic acids as a class are known to cause irritation. [18][19]

| Hazard Statement | GHS Classification | Precautionary Measures |

|---|---|---|

| Skin Irritation | Category 2 | H315: Causes skin irritation. [19] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation. [19] |

| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation. [19]|

Handling and First Aid

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood. [20][21]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat. [19][20][21]* First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. [18][20] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. [20] * Inhalation: Move the person to fresh air. [18][20] * Ingestion: Do NOT induce vomiting. Rinse mouth with water. [20] * In all cases of significant exposure, seek medical attention.

-

Storage

Boronic acids can be hygroscopic and are susceptible to degradation. [19]Store the compound in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a cool, dry place to ensure its long-term stability and reactivity. [20][22]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique combination of a reactive boronic acid handle, a site for further functionalization (the bromine atom), and the performance-enhancing trifluoromethoxy group makes it an invaluable asset for medicinal chemists aiming to synthesize novel therapeutics with optimized properties. While its sterically hindered nature demands specialized synthetic protocols, the ability to construct complex, highly substituted molecular architectures justifies the careful approach required for its use.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Boric Acid Safety & Hazards. Lab Alley. [Link]

-

The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Mass spectrometric analysis for organic boron compounds. ResearchGate. [Link]

-

Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

SAFETY DATA SHEET BORIC ACID. Wilson Salt. [Link]

-

Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

-

SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. Acros Organics. [Link]

-

The organoboron compounds: their Lewis acidity and catalytic activity. Catalysis Reviews. [Link]

-

(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

-

This compound,1451393-18-2. Chemsrc. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Sci-Hub. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Synthesis and Characterization of New Boron Compounds Using Reaction of Diazonium Tetraphenylborate with Enaminoamides. MDPI. [Link]

-

Chemical Page 01481. Molbase. [Link]

-

Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids. Journal of the American Chemical Society. [Link]

-

Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids. ResearchGate. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. [Link]

-

Phenylboronic acid. Wikipedia. [Link]

-

2-Bromo-6-(trifluoromethoxy)phenyboronic acid – (1451393-18-2). ChemTik. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]

-

(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid. PubChem. [Link]

-

Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. PubMed Central. [Link]

-

Use of 2-Bromophenylboronic Esters as Benzyne Precursors in the Pd-Catalyzed Synthesis of Triphenylenes. Organic Letters. [Link]

-

(2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid. MySkinRecipes. [Link]

-

(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]

-

Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

- Process for the preparation of substituted phenylboronic acids.

-

Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid... ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CAS: 1451393-18-2 | CymitQuimica [cymitquimica.com]

- 6. guidechem.com [guidechem.com]

- 7. CAS号:1451393-18-2|this compound 腾准购试剂网 [labgogo.com]

- 8. Page 01481 (Chemical) [advtechind.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 13. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. books.rsc.org [books.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. laballey.com [laballey.com]

- 19. fishersci.co.uk [fishersci.co.uk]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. wilsonsalt.com [wilsonsalt.com]

- 22. fishersci.com [fishersci.com]

(2-Bromo-6-(trifluoromethoxy)phenyl)boronic Acid: A Comprehensive Technical Guide for Advanced Synthesis

Abstract

(2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid is a highly functionalized synthetic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique trifecta of reactive sites—a sterically hindered boronic acid, an ortho-bromo substituent, and an electron-withdrawing trifluoromethoxy group—offers a sophisticated tool for constructing complex molecular architectures. This guide provides an in-depth exploration of this compound, covering its fundamental physicochemical properties, a detailed and logically justified synthetic protocol, robust characterization methods, and its strategic applications in modern medicinal chemistry, with a focus on cross-coupling reactions.

Introduction: The Strategic Value of Fluorinated Boronic Acids

Boronic acids and their derivatives have become indispensable reagents in organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Their general stability, low toxicity, and functional group tolerance make them ideal for late-stage functionalization in drug discovery pipelines.

The subject of this guide, this compound, is a prime example of a "designer" reagent. The incorporation of fluorine, specifically as a trifluoromethoxy (-OCF3) group, imparts unique properties to parent molecules. The -OCF3 group is highly lipophilic and metabolically stable due to the strength of the C-F bonds, which can enhance pharmacokinetic properties such as membrane permeability and in vivo half-life.[1][2] This makes it a valuable bioisostere for other functionalities.[3][4] The strategic placement of both a bromo and a boronic acid moiety on the same aromatic ring creates a versatile platform for sequential, regioselective cross-coupling reactions, enabling the rapid assembly of diverse molecular libraries.

This document serves as a technical resource for researchers, providing not only the "what" and "how" but also the critical "why" behind the synthesis and application of this valuable compound.

Physicochemical and Structural Properties

A precise understanding of the compound's properties is the foundation of its effective use. The key data for this compound are summarized below.

| Property | Value | Source/Method |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | 1451393-18-2 | Chemical Abstracts Service[5] |

| Molecular Formula | C7H5BBrF3O3 | --- |

| Molecular Weight | 284.82 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | General observation for arylboronic acids |

| Solubility | Soluble in polar organic solvents (e.g., THF, Dioxane, DMSO, Methanol); poorly soluble in nonpolar solvents (e.g., Hexane) and water. | Inferred from Phenylboronic Acid[6] |

Synthesis and Purification: A Guided Protocol

The synthesis of ortho-substituted phenylboronic acids requires careful control of reaction conditions to overcome steric hindrance and ensure high yields.[7][8] The most common and reliable method involves a halogen-metal exchange followed by borylation.[6][9]

Retrosynthetic Analysis & Strategy

The causality behind the synthetic strategy is to form a highly nucleophilic organometallic intermediate from a stable precursor, which can then be trapped by an electrophilic boron source. The retrosynthesis logically disconnects the C-B bond, identifying 1-bromo-2-iodo-3-(trifluoromethoxy)benzene as a suitable starting material. The differential reactivity of the C-I versus the C-Br bond allows for selective metalation at the iodo-substituted position.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Bromo-6-(trifluoromethoxy)phenyboronic acid CAS#: 1451393-18-2 [m.chemicalbook.com]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of (2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid: Strategies and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid is a key building block in modern organic synthesis, particularly valued in the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. The strategic placement of the bromo, trifluoromethoxy, and boronic acid functionalities on the phenyl ring offers medicinal chemists a versatile scaffold for the development of novel therapeutic agents. The trifluoromethoxy group can enhance metabolic stability and lipophilicity, while the bromine and boronic acid moieties provide orthogonal handles for sequential cross-coupling reactions. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, delving into the mechanistic rationale behind the chosen strategies and offering detailed, field-proven experimental protocols.

Introduction: The Significance of this compound in Drug Discovery

The pursuit of novel molecular architectures with enhanced pharmacological profiles is a central theme in drug discovery. Arylboronic acids and their derivatives are indispensable tools in this endeavor, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of C-C bonds.[1][2] The title compound, this compound, is a trifunctional building block that offers a unique combination of reactive sites.

The trifluoromethoxy (-OCF3) group is an increasingly important substituent in medicinal chemistry. It is a strong electron-withdrawing group, which can significantly influence the electronic properties of the aromatic ring. Moreover, it is highly lipophilic and can improve metabolic stability by blocking potential sites of oxidation.[3] The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions. The boronic acid functionality is, of course, the key component for the Suzuki-Miyaura coupling. The ortho substitution pattern of these groups presents both a synthetic challenge and a strategic advantage, allowing for the construction of sterically hindered biaryl systems.

This guide will explore the most logical and efficient synthetic pathways to access this important building block, focusing on two primary strategies: Directed Ortho-Metalation and Halogen-Metal Exchange .

Strategic Approaches to Synthesis

The synthesis of polysubstituted phenylboronic acids requires careful consideration of the directing effects of the existing substituents and the compatibility of functional groups with the strong bases or organometallic reagents employed.

Route 1: Directed Ortho-Metalation of 1-Bromo-3-(trifluoromethoxy)benzene

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[4][5] In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The trifluoromethoxy group is known to be a moderate DMG, capable of directing lithiation to the ortho position. The bromine atom at the 3-position will also influence the regioselectivity of this reaction.

Causality Behind Experimental Choices:

-

Starting Material: 1-Bromo-3-(trifluoromethoxy)benzene is a commercially available starting material.[6][7][8]

-

Base Selection: Strong, sterically hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred for DoM to minimize nucleophilic attack on the trifluoromethoxy group.[9]

-

Reaction Conditions: The reaction is typically carried out at low temperatures (-78 °C) to ensure the stability of the aryllithium intermediate and to control the regioselectivity of the deprotonation.

-

Borylation: The generated aryllithium species is trapped with a trialkyl borate, such as triisopropyl borate, to form the corresponding boronate ester. Subsequent hydrolysis under acidic conditions yields the desired boronic acid.

Diagram of the Directed Ortho-Metalation Pathway

Caption: Directed ortho-metalation (DoM) synthetic route.

Route 2: Halogen-Metal Exchange of 1,2-Dibromo-3-(trifluoromethoxy)benzene

An alternative and often highly efficient method for the regioselective generation of aryllithium species is the halogen-metal exchange reaction.[10] This reaction is typically very fast, even at low temperatures, and the regioselectivity is determined by the position of the halogen atom. For this route, a suitable dihalo-precursor is required.

Causality Behind Experimental Choices:

-

Starting Material: 1,2-Dibromo-3-(trifluoromethoxy)benzene would be the ideal precursor.[11] The synthesis of this precursor would likely involve the ortho-bromination of 1-bromo-3-(trifluoromethoxy)benzene. The trifluoromethoxy group is an ortho, para-director for electrophilic aromatic substitution, but the presence of the bromine at the 3-position would likely direct further bromination to the 2-position.

-

Organolithium Reagent: n-Butyllithium or t-butyllithium are commonly used for halogen-metal exchange. The exchange is typically faster for bromine than for chlorine.

-

Selective Exchange: The C-Br bond at the 2-position is sterically more hindered than the one at the 1-position, which could influence the rate of exchange. However, the electronic effects of the trifluoromethoxy group would also play a role.

-

Borylation and Work-up: Similar to the DoM route, the resulting aryllithium is quenched with a trialkyl borate followed by acidic hydrolysis.

Diagram of the Halogen-Metal Exchange Pathway

Caption: Halogen-metal exchange synthetic route.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and the purity of the starting materials.

Protocol for Route 1: Directed Ortho-Metalation

Step 1: Synthesis of this compound via DoM

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Base Formation: Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

-

Lithiation: Add a solution of 1-bromo-3-(trifluoromethoxy)benzene (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.

-

Borylation: To the resulting aryllithium solution, add triisopropyl borate (1.5 eq.) dropwise, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid until the pH is acidic (pH ~1-2). Stir vigorously for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by acid-base extraction.[12][13]

Protocol for Route 2: Halogen-Metal Exchange

Step 1: Synthesis of 1,2-Dibromo-3-(trifluoromethoxy)benzene (Precursor)

-

Reaction Setup: To a solution of 1-bromo-3-(trifluoromethoxy)benzene (1.0 eq.) in a suitable solvent such as dichloromethane or acetic acid, add a catalytic amount of iron powder or a Lewis acid (e.g., FeCl3).

-

Bromination: Add bromine (1.1 eq.) dropwise to the solution at room temperature. The reaction is typically exothermic, and the temperature should be controlled with an ice bath if necessary.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction with a solution of sodium thiosulfate. Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Step 2: Synthesis of this compound via Halogen-Metal Exchange

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 1,2-dibromo-3-(trifluoromethoxy)benzene (1.0 eq.) in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C. Add n-butyllithium (1.05 eq., as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.5 eq.) dropwise to the aryllithium solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Work-up: Follow the same hydrolysis, work-up, and purification procedures as described in Route 1.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

| Property | Expected Value/Observation |

| Appearance | White to off-white solid |

| Molecular Formula | C7H5BBrF3O2 |

| Molecular Weight | 284.83 g/mol |

| Melting Point | To be determined experimentally |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, broad singlet for B(OH)2 protons |

| ¹⁹F NMR | Singlet corresponding to the -OCF3 group |

| ¹¹B NMR | Broad singlet characteristic of a boronic acid |

| Purity (by HPLC) | >95% after purification |

| Yield | Dependent on the chosen route and optimization |

Note: The exact NMR chemical shifts will depend on the solvent used. For comparison, the NMR data for isomers of (trifluoromethoxy)phenylboronic acid have been reported and can serve as a useful reference.[14][15][16]

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent for the synthesis of complex biaryl compounds. The boronic acid functionality readily participates in Suzuki-Miyaura coupling, while the bromine atom can be retained for subsequent cross-coupling reactions, allowing for the stepwise construction of polysubstituted aromatic systems.

Diagram of a Representative Suzuki-Miyaura Coupling Reaction

Sources

- 1. nbinno.com [nbinno.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 6. 1-Bromo-3-(Trifluoromethoxy)benzene [xieshichem.com]

- 7. 1-Bromo-3-(trifluoromethoxy)benzene | C7H4BrF3O | CID 519964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 11. 1,2-DIBROMO-3-(TRIFLUOROMETHOXY)BENZENE | 1881330-68-2 [chemicalbook.com]

- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 15. mdpi.com [mdpi.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

physicochemical properties of trifluoromethoxy substituted phenylboronic acids

An In-depth Technical Guide to the Physicochemical Properties of Trifluoromethoxy-Substituted Phenylboronic Acids

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Convergence of the Boronic Acid Moiety and the Trifluoromethoxy Group

In the landscape of modern medicinal chemistry and organic synthesis, phenylboronic acids stand out as exceptionally versatile building blocks. Their utility, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has cemented their role in the construction of complex biaryl structures that form the core of numerous pharmaceuticals and advanced materials. The reactivity and properties of the phenylboronic acid scaffold, however, are not static; they are exquisitely tunable through the strategic placement of substituents on the phenyl ring.

Among the vast arsenal of functional groups available to the synthetic chemist, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic profile and profound impact on molecular properties. Characterized by a potent electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R), the -OCF₃ group acts as a "lipophilic electron-withdrawing group."[1] Its incorporation into drug candidates has been shown to enhance metabolic stability, improve membrane permeability, and modulate binding affinity.[1]

This guide provides an in-depth exploration of the physicochemical properties of trifluoromethoxy-substituted phenylboronic acids. By merging the synthetic utility of the boronic acid with the property-enhancing effects of the -OCF₃ group, these compounds emerge as powerful reagents for researchers, scientists, and drug development professionals. We will delve into the causality behind their unique acidity, lipophilicity, solubility, and stability, supported by experimental data and detailed protocols for their characterization.

Core Physicochemical Properties: A Positional Isomerism Perspective

The substitution of a trifluoromethoxy group onto the phenyl ring of phenylboronic acid gives rise to three positional isomers: ortho (2-), meta (3-), and para (4-). The location of this substituent dramatically influences the molecule's overall properties, a theme that will be recurrent throughout this guide.

Caption: The three positional isomers of trifluoromethoxyphenylboronic acid.

Acidity (pKa): A Tale of Inductive, Resonance, and Steric Effects

Phenylboronic acids are not Brønsted acids but Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species.[2] The equilibrium constant for this reaction, expressed as pKa, is a critical parameter influencing reactivity in cross-coupling reactions and interactions with biological targets. The introduction of the strongly electron-withdrawing -OCF₃ group significantly modulates this acidity, with the effect being highly dependent on its position.[2][3]

The acidity of the meta and para isomers is markedly higher (lower pKa) than that of unsubstituted phenylboronic acid (pKa ≈ 8.8).[2][3] This is a direct consequence of the powerful inductive effect of the -OCF₃ group, which withdraws electron density from the aromatic ring, stabilizing the negatively charged tetrahedral boronate anion and shifting the equilibrium towards its formation.[3]

Conversely, the ortho isomer is significantly less acidic than the unsubstituted parent compound.[2][3] This counterintuitive result arises from steric hindrance. The bulky -OCF₃ group in the ortho position sterically impedes the geometric change from a trigonal planar boronic acid to a tetrahedral boronate anion, thus decreasing the compound's acidity.[2][4] This steric effect overrides the strong inductive pull of the substituent.[2] A study by Adamczyk-Woźniak et al. provides experimental pKa values that clearly illustrate these positional effects.[2][5][6]

Caption: Lewis acid equilibrium of phenylboronic acid in aqueous solution.

Table 1: Comparative pKa Values of Substituted Phenylboronic Acids

| Substituent (X) | Ortho Position | Meta Position | Para Position | Reference |

|---|---|---|---|---|

| -OCF₃ | 9.51 | 7.79 | 8.11 | [2] |

| -CF₃ | 9.45 | 7.88 | 7.82 | [2] |

| -OCH₃ | 9.31 | 8.46 | No data | [2] |

| -F | 7.89 | 8.09 | 8.77 | [2] |

| -H | 8.8 | 8.8 | 8.8 |[3] |

Data sourced from Adamczyk-Woźniak, A., et al. (2021).[2][5][6]

Lipophilicity (LogP): Enhancing Membrane Permeability

Solubility: A Dichotomy between Aqueous and Organic Media

The enhanced lipophilicity conferred by the -OCF₃ group generally leads to good solubility in organic solvents, which is advantageous for synthetic applications.[7] However, as with many boronic acids, aqueous solubility can be limited. This presents a challenge in pharmaceutical formulations and biological assays. A common strategy to overcome low aqueous solubility is the formulation with 1,2-diols, such as mannitol.[8] These diols react reversibly with the boronic acid to form more soluble boronate esters, which can also lead to a significant decrease in the apparent pKa.[8][9]

Stability: Managing Boroxines and Oxidative Degradation

The stability of boronic acids is a critical consideration for both storage and reaction conditions. A key characteristic is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible upon addition of water. NMR studies have shown that in acetone-d₆ solution, the meta-trifluoromethoxyphenylboronic acid isomer exists in equilibrium with its corresponding boroxine.[2]

The trifluoromethoxy group is generally considered to contribute to the stability of the molecule under various reaction conditions.[7] However, a significant challenge for all boronic acids is their susceptibility to oxidation, particularly by reactive oxygen species at physiological pH.[10][11] The rate of this degradation can be comparable to that of thiols.[10] It has been proposed that diminishing the electron density on the boron atom can enhance oxidative stability.[10] The strong electron-withdrawing nature of the -OCF₃ group, especially in the meta and para positions, may therefore confer a degree of enhanced stability against oxidation compared to electron-rich phenylboronic acids, although further kinetic studies are needed to quantify this effect.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the properties discussed must be verifiable through robust experimental methods. The following section details standardized protocols for determining the key physicochemical parameters of trifluoromethoxy-substituted phenylboronic acids.

Protocol 1: Determination of Acidity (pKa) by Potentiometric Titration

This protocol describes the determination of pKa values by titrating a solution of the boronic acid with a standardized base.

Principle: The pKa is determined by monitoring the pH of the analyte solution as a function of the volume of added titrant. The pKa corresponds to the pH at the half-equivalence point.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a ~0.01 M solution of the trifluoromethoxyphenylboronic acid isomer in deionized water. A small amount of a co-solvent like methanol may be required for initial dissolution.

-

Prepare a standardized solution of ~0.1 M NaOH, ensuring it is carbonate-free.

-

-

Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).

-

Titration:

-

Place a known volume (e.g., 25.0 mL) of the boronic acid solution into a beaker equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added.

-

Determine the equivalence point from the first or second derivative of the titration curve.

-

The pH at the volume corresponding to half the equivalence point is the pKa.

-

Alternatively, fit the titration data to a modified Henderson-Hasselbalch equation for a more precise determination.[8]

-

Caption: Experimental workflow for pKa determination by potentiometric titration.

Protocol 2: Estimation of Lipophilicity (LogP) by RP-HPLC

This protocol outlines a common method for estimating LogP based on the retention time of a compound on a reverse-phase high-performance liquid chromatography (RP-HPLC) column.[12]

Principle: A linear correlation exists between the logarithm of the retention factor (k) of a series of compounds and their known LogP values. The LogP of an unknown compound can be interpolated from a calibration curve generated using standards.

Step-by-Step Methodology:

-

System Setup:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at pH 7.4 to ensure the boronic acid is in its neutral form).[12] The separation is typically performed isocratically.

-

Detector: UV detector set to a wavelength where the analyte absorbs (e.g., ~230-250 nm).

-

-

Preparation of Standards: Prepare solutions of at least 5-6 reference compounds with well-established LogP values that bracket the expected LogP of the analyte.

-

Calibration Curve Generation:

-

Inject each standard individually and record its retention time (t_R).

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the retention factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

-

Plot the known LogP values of the standards against their corresponding log(k) values. Perform a linear regression to generate the calibration curve.

-

-

Analyte Measurement:

-

Inject the trifluoromethoxyphenylboronic acid isomer under the identical HPLC conditions.

-

Measure its retention time and calculate its log(k) value.

-

-

LogP Calculation: Interpolate the LogP of the analyte from its log(k) value using the linear regression equation of the calibration curve.

Implications for Research and Development

The unique physicochemical profile of trifluoromethoxy-substituted phenylboronic acids makes them highly valuable assets in several scientific domains:

-

Drug Discovery: The -OCF₃ group acts as a bioisostere for other groups, offering a way to fine-tune ADME properties.[1] Its ability to enhance lipophilicity and metabolic stability is particularly sought after in lead optimization campaigns.[1]

-

Organic Synthesis: These compounds are indispensable reagents for introducing the trifluoromethoxyphenyl fragment into molecules via Suzuki-Miyaura coupling.[7][13] The predictable reactivity, governed by the electronic and steric factors discussed, allows for controlled and efficient C-C bond formation.

-

Chemical Biology and Sensors: The specific binding properties of boronic acids with diols can be exploited in sensor design. For instance, ortho-(trifluoromethoxy)phenylboronic acid has been noted for its uncommon selectivity in binding D-glucose more strongly than D-fructose, a property that could be useful in the development of diagnostics for diabetes mellitus.[3]

By understanding and harnessing the distinct physicochemical properties of each positional isomer, researchers can make more informed decisions in the design of molecules with tailored functions, from next-generation therapeutics to advanced functional materials.

References

-

Adamczyk-Woźniak, A., Gozdalik, J. T., Kaczorowska, E., Durka, K., Wieczorek, D., Zarzeczańska, D., & Sporzyński, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]

-

Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]Phenylboronic-Acids%3A-Structures%2C-Adamczyk-Wo%C5%BAniak-Gozdalik/73f009d43610996841269894178523c9451121d5)

-

Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]

-

Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Center for Biotechnology Information. [Link]

-

Adamczyk-Woźniak, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. National Center for Biotechnology Information. [Link]

-

Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Center for Biotechnology Information. [Link]

-

Durka, K., et al. (2018). Structures and properties of trifluoromethylphenylboronic acids. ResearchGate. [Link]

-

Hashinoki, M., et al. (2021). SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)PHENYL- BORONIC ACID DERIVATIVES FOR PHOTOAFFINITY LABELING. HETEROCYCLES, 103(1). [Link]

-

Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 79, 176. [Link]

-

Al-Gharabli, S. I., et al. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. PubMed. [Link]

-

University of Strathclyde. (n.d.). pKa measurement. University of Strathclyde. [Link]

-

Pop-Georgievski, R. (2009). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

Kheirjou, S., Abedin, A., & Fattahi, A. (2012). Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. Sci-Hub. [Link]

-

Szabo, K. J. (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Journal of the American Chemical Society. [Link]

-

Roberts, T. C., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020953118. [Link]

-

Adamczyk-Woźniak, A., et al. (2020). Selected boronic acids and their pKa values. ResearchGate. [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3589. [Link]

-

Roberts, T. C., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

-

SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Roberts, T. C., et al. (2020). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. [Link]

-

Al-Ghananeem, A. M., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. PubMed. [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. chemimpex.com [chemimpex.com]

- 8. DSpace [kuscholarworks.ku.edu]

- 9. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

Stability of (2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid: A Technical Guide for Researchers

Abstract

(2-Bromo-6-(trifluoromethoxy)phenyl)boronic acid is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of complex biaryl structures. However, its utility is intrinsically linked to its stability under various conditions. This technical guide provides an in-depth analysis of the factors governing the stability of this ortho-disubstituted arylboronic acid. We will explore its susceptibility to key degradation pathways, including protodeboronation and thermal decomposition, and discuss the electronic and steric influences of the bromo and trifluoromethoxy substituents. This guide will also provide field-proven insights into optimal handling, storage, and reaction conditions to mitigate degradation and ensure reproducible results in research and drug development applications.

Introduction: The Double-Edged Sword of Ortho-Substitution

Arylboronic acids are indispensable tools in synthetic chemistry. However, their stability can be a significant concern, particularly for those with ortho-substituents.[1] The subject of this guide, this compound, presents a unique case with two ortho-substituents: a halogen (bromo) and an electron-withdrawing trifluoromethoxy group. These substituents, while offering valuable handles for synthetic transformations and modulating the electronic properties of the molecule, also introduce steric hindrance and electronic effects that can significantly impact the stability of the C-B bond. Understanding these influences is paramount for any researcher employing this reagent.

Key Degradation Pathways

The primary degradation pathway for arylboronic acids is protodeboronation , the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[2][3] This process is often a detrimental side reaction in cross-coupling reactions like the Suzuki-Miyaura coupling.[2]

dot graph TD { A["Ar-B(OH)₂"] -- "H₂O" --> B["Ar-H"]; B -- "B(OH)₃" --> C["Protodeboronation Products"]; } caption: "Simplified Protodeboronation Pathway"

Several factors can influence the rate of protodeboronation:

-

pH: Protodeboronation can be catalyzed by both acid and base.[2][4] Base-mediated decomposition is particularly relevant for Suzuki-Miyaura reactions, which are typically performed under basic conditions.[2]

-

Temperature: Higher temperatures generally accelerate the rate of protodeboronation.

-

Substituents: The electronic and steric nature of the substituents on the aryl ring plays a crucial role. Electron-withdrawing groups can influence the acidity and stability of the boronic acid.[5][6]

The Influence of Bromo and Trifluoromethoxy Substituents

The stability of this compound is a direct consequence of the interplay between its two ortho-substituents.

Steric Effects of Ortho-Substitution

The presence of any group at the ortho position relative to the boronic acid moiety introduces steric hindrance. This can destabilize the molecule and make it more susceptible to protodeboronation.[1] In the case of this compound, the two bulky ortho-substituents create significant steric strain around the C-B bond, likely increasing its susceptibility to cleavage.

Electronic Effects of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[7][8] This has a significant impact on the electronic properties of the phenyl ring and the boron atom.

A study on (trifluoromethoxy)phenylboronic acid isomers revealed that the introduction of the -OCF₃ group influences the acidity of the boronic acid.[7][8][9] While meta- and para-isomers are more acidic than unsubstituted phenylboronic acid, the ortho-isomer is significantly less acidic.[7][8] This is attributed to a combination of the inductive effect of the -OCF₃ group and potential intramolecular interactions.[7][8]

dot graph { layout=neato; node [shape=plaintext]; "Substituent" -- "pKa" [label=" influences"]; "pKa" -- "Stability" [label=" affects"]; "Substituent" [label="Trifluoromethoxy Group"]; "pKa" [label="Acidity (pKa)"]; "Stability" [label="Boronic Acid Stability"]; } caption: "Influence of -OCF3 on Acidity and Stability"

The electron-withdrawing nature of the -OCF₃ group can also make the aryl ring more electron-deficient, which can, under certain conditions, accelerate protodeboronation.[2]

Thermal Stability

Stability in Solvents

The choice of solvent can impact the stability of arylboronic acids. Protic solvents, especially in the presence of acid or base, can facilitate protodeboronation. Anhydrous, aprotic solvents are generally preferred for storage and handling. For reactions like the Suzuki-Miyaura coupling, the solvent system (e.g., dioxane/water, toluene/water) and the choice of base are critical parameters that must be optimized to favor the desired cross-coupling over competing protodeboronation.

Recommended Handling and Storage Protocols

To maximize the shelf-life and ensure the integrity of this compound, the following handling and storage procedures are recommended:

Storage

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and air.

-

Temperature: Store in a cool, dry place. Refrigeration is often recommended for long-term storage.

-

Container: Keep in a tightly sealed container.

Handling

-

Inert Atmosphere: Handle the solid and solutions under an inert atmosphere whenever possible.

-

Avoid Moisture: Minimize exposure to moisture. Use anhydrous solvents and dried glassware for reactions.

-

Light: Protect from direct light, as light can sometimes exacerbate decomposition.[11]

Experimental Workflow: Mitigating Instability in Suzuki-Miyaura Coupling

Given the inherent instability of many ortho-substituted arylboronic acids, strategies to mitigate degradation during reactions are crucial. One effective approach is the use of boronic esters, such as pinacol or MIDA esters, which exhibit enhanced stability and can release the active boronic acid in situ under the reaction conditions.[12][13][14]

Below is a generalized experimental workflow for a Suzuki-Miyaura coupling reaction, incorporating best practices for handling a potentially unstable boronic acid like this compound.

dot graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="Assemble Glassware & Reagents"]; B [label="Inert Atmosphere Purge"]; C [label="Add Aryl Halide, Base, & Solvent"]; D [label="Degas Solvent Mixture"]; E [label="Add Boronic Acid & Catalyst"]; F [label="Heat to Reaction Temperature"]; G [label="Monitor Reaction Progress (TLC/LC-MS)"]; H [label="Work-up & Purification"];

} caption: "Suzuki-Miyaura Coupling Workflow"

Protocol:

-

Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.

-

Reaction Setup: Assemble the reaction vessel under a positive pressure of argon or nitrogen.

-

Reagent Addition: To the reaction vessel, add the aryl halide, the base (e.g., K₂CO₃, Cs₂CO₃), and the anhydrous solvent (e.g., dioxane, toluene).

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using a freeze-pump-thaw technique.

-

Boronic Acid and Catalyst Addition: In a separate flask, dissolve this compound and the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) in a small amount of the degassed solvent. Add this solution to the reaction mixture via cannula.

-

Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, and proceed with a standard aqueous work-up and purification by column chromatography.

Data Summary

| Property | Observation / Recommendation | Rationale |

| Chemical Stability | Susceptible to protodeboronation, particularly under basic conditions. | Inherent reactivity of the C-B bond, exacerbated by ortho-substituents.[1][2] |

| Thermal Stability | Assumed to be moderate; handle with care at elevated temperatures. | General trend for ortho-substituted arylboronic acids. |

| Solvent Stability | Most stable in anhydrous, aprotic solvents. | Protic solvents can facilitate protodeboronation. |

| Storage | Store under inert gas, in a cool, dry, and dark place. | To minimize degradation from moisture, air, and light.[11] |

| Handling | Use inert atmosphere techniques and anhydrous solvents. | To prevent premature decomposition. |

| Reaction Optimization | Consider in situ generation from a more stable boronic ester (e.g., MIDA ester). | Boronic esters offer enhanced stability and can improve reaction yields.[13] |

Conclusion

This compound is a powerful synthetic building block, but its effective use hinges on a thorough understanding of its stability. The presence of two ortho-substituents, a bromo group and a trifluoromethoxy group, creates a molecule that is sterically hindered and electronically modulated, making it prone to protodeboronation. By employing careful handling and storage techniques, and by designing robust experimental protocols that may include the use of more stable boronic acid surrogates, researchers can successfully harness the synthetic potential of this valuable reagent.

References

-

Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]

-

Wiskur, S. L., & Lavigne, J. J. (2010). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of the American Chemical Society, 132(42), 14983–14993. [Link]

-

Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1324–1336. [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]

-

Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]

-

Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1324–1336. [Link]

-

Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 108, 307-312. [Link]

-

Adamczyk-Woźniak, A., et al. (2021). The influence of ortho-substituents on the properties of phenylboronic acids. Molecules, 26(16), 4983. [Link]

-

Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2035. [Link]

-

Adamczyk-Woźniak, A., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(15), e202104278. [Link]

-

Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

-

Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2035. [Link]

-